2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol
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Overview
Description
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C11H15BrFNO. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an amino group and a butanol chain. It is a chemically differentiated building block used in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 3-bromo-4-fluorobenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromo-3-fluorophenyl)methyl]amino-3-methylbutan-1-ol
- 4-[(3-Bromo-4-fluorophenyl)methyl]amino-2-butanol
- 2-[(4-Bromo-3-fluorophenyl)methyl]amino-1-butanol
Uniqueness
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H15BrFNO |
---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15BrFNO/c1-2-9(7-15)14-6-8-3-4-11(13)10(12)5-8/h3-5,9,14-15H,2,6-7H2,1H3 |
InChI Key |
KTHXHUAZWICGTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
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